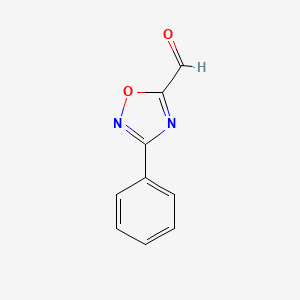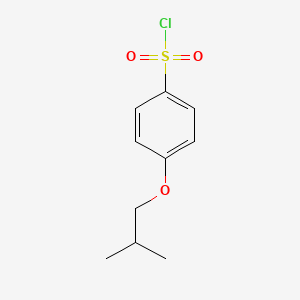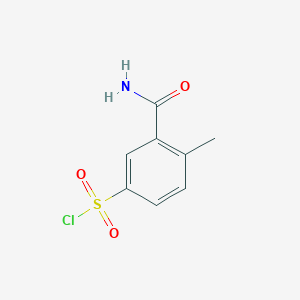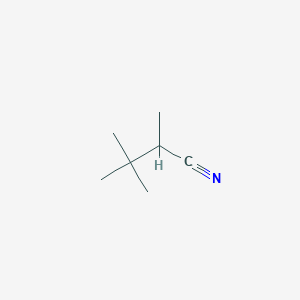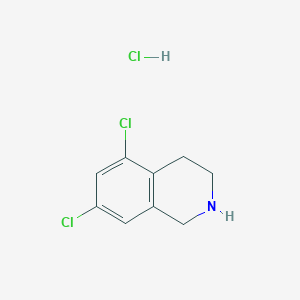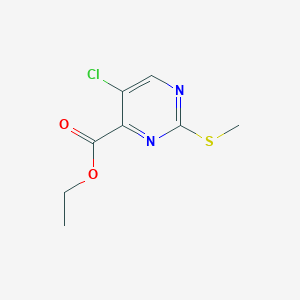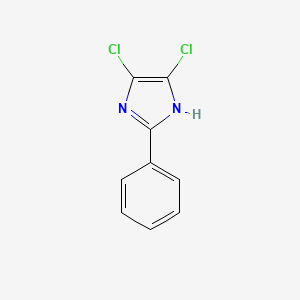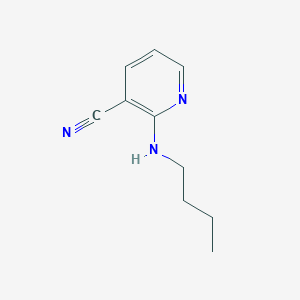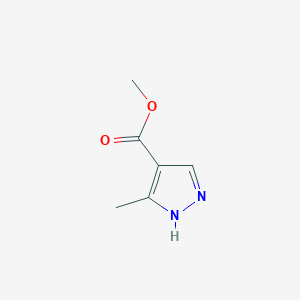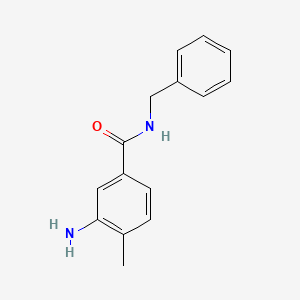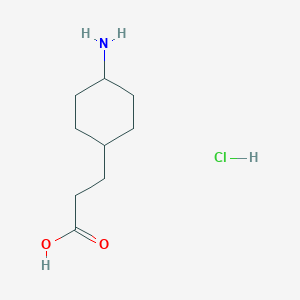
4-氨基丁-2-炔-1-醇
描述
4-Aminobut-2-yn-1-ol is a chemical compound with the molecular formula C4H7NO . It is also known by its IUPAC name 4-amino-2-butyn-1-ol . The compound is typically in a solid form .
Molecular Structure Analysis
The molecular structure of 4-Aminobut-2-yn-1-ol consists of 4 carbon atoms, 7 hydrogen atoms, and 1 nitrogen and oxygen atom each . The InChI key for this compound is CETGYTZOZAIXBU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Aminobut-2-yn-1-ol has a molecular weight of 85.104 Da . The compound is typically in a solid form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学研究应用
电子亲合-触发的环化反应
4-氨基丁-2-炔-1-醇用于合成高度取代的二卤代二氢呋喃、二氢吡咯和二氢-2H-吡喃。这些化合物是通过将4-氨基丁-2-炔-1-醇与碘、碘溴和碘氯等不同的电子亲合剂反应制备的。这个过程涉及亲电环化反应,产生的卤代物可以用于进一步的钯催化偶联反应(Ji et al., 2010)。
钯催化的羰基化反应
另一个应用涉及钯催化的1-(2-氨基芳基)-2-炔-1-醇的羰基化,这种化合物可以很容易地从4-氨基丁-2-炔-1-醇获得。这个过程用于合成喹啉-3-羧酸酯和吲哚-2-乙酸酯,产率的变化取决于是否存在一次或二次氨基团(Gabriele et al., 2008)。
金催化的多米诺氨基环化反应
4-氨基丁-2-炔-1-醇还参与了金催化的多米诺氨基环化反应,用于制备1-取代的3-磺酰基-1H-吡咯。这种方法适用于广泛的1,7-炔醇,机理涉及Au(I)催化剂对丙炔醇的活化(Teo et al., 2013)。
合成2-呋喃-2-基乙酰胺
它用于从(Z)-2-烯-4-炔-1-醇合成2-呋喃-2-基乙酰胺。这种合成涉及PdI2催化的氧化氨基羰化反应,将4-氨基丁-2-炔-1-醇衍生物中的三键转化为呋喃乙酰胺衍生物(Gabriele et al., 2006)。
杂环的电子亲合环化反应
4-氨基丁-2-炔-1-醇用于与N-卤代琥珀酰亚胺和三甲基硅基卤化物进行电子亲合环化反应,提供对二卤代杂环的合成途径。这种方法与各种官能团兼容(Zhu et al., 2017)。
荧光传感器和逻辑门应用
4-氨基丁-2-炔-1-醇衍生物,6-氨基-5-(((2-羟基萘-1-基)亚甲基)氨基)-2-巯基嘧啶-4-醇,用于选择性识别铝离子,显示在细菌细胞成像和逻辑门应用中的潜力(Yadav & Singh, 2018)。
氨基酸衍生物的合成
它有助于从天麻中合成4-羟基苯甲基取代的氨基酸衍生物。这些化合物是研究其在治疗各种疾病中的作用的潜在候选物(Guo et al., 2015)。
异金属簇的形成
4-氨基丁-2-炔-1-醇衍生物已被用于形成七核异金属[Cu6Ln]簇,展示了在磁性和材料科学中的潜力(Sopasis et al., 2012)。
安全和危害
The compound is classified as a hazard, with the signal word "Warning" . Precautionary statements associated with 4-Aminobut-2-yn-1-ol include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H315, H319, and H335 .
属性
IUPAC Name |
4-aminobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETGYTZOZAIXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507534 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-68-0 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-aminobut-2-yn-1-ol in the synthesis described in the research paper?
A1: 4-Aminobut-2-yn-1-ol serves as a starting material in the synthesis of highly substituted dihalogenated dihydropyrroles. [] When reacted with electrophiles like iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl), it undergoes an electrophile-triggered cyclization reaction. This reaction forms a five-membered dihydropyrrole ring, incorporating both halogen atoms from the electrophile. [] The reaction is highly versatile, allowing for the incorporation of various alkyl, vinyl, aryl, and heteroaryl substituents on the dihydropyrrole ring. []
Q2: What are the advantages of using this method for synthesizing dihalogenated dihydropyrroles?
A2: The research highlights several advantages of this synthetic approach:
- High yields: The reaction proceeds with good to excellent yields, reaching up to 99% in some cases. []
- Mild conditions: The reaction occurs at room temperature, avoiding the need for harsh conditions. []
- Atom economy: Both halogen atoms from the electrophile are incorporated into the final product, minimizing waste. []
- Versatility: The method tolerates a wide range of substituents on the starting materials, enabling the synthesis of diverse dihydropyrrole derivatives. []
- Further functionalization: The resulting dihalogenated dihydropyrroles can be further modified using palladium-catalyzed coupling reactions, expanding their synthetic utility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




